Cas no 315220-11-2 (4-(4-Butylcyclohexyl)phenylboronicacid)
4-(4-Butylcyclohexyl)phenylboronicacid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-butylcyclohexyl)phenylboronic acid
- [4-(4-butylcyclohexyl)phenyl]Boronic acid
- 4-(TRANS-4-BUTYLCYCLOHEXYL)PHENYL]-BORONIC ACID
- 4-(4-Butylcyclohexyl)phenylboronicacid
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- MDL: MFCD09750934
Computed Properties
- Exact Mass: 260.19500
Experimental Properties
- Density: 1.02
- PSA: 40.46000
- LogP: 2.83040
4-(4-Butylcyclohexyl)phenylboronicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134378-1g |
(4-(4-Butylcyclohexyl)phenyl)boronic acid |
315220-11-2 | 95+% | 1g |
$150 | 2021-08-05 | |
| Chemenu | CM134378-5g |
(4-(4-Butylcyclohexyl)phenyl)boronic acid |
315220-11-2 | 95+% | 5g |
$450 | 2021-08-05 | |
| TRC | B280570-2.5mg |
4-(4-Butylcyclohexyl)phenylboronicacid |
315220-11-2 | 2.5mg |
$ 200.00 | 2022-06-07 | ||
| TRC | B280570-5mg |
4-(4-Butylcyclohexyl)phenylboronicacid |
315220-11-2 | 5mg |
$ 370.00 | 2022-06-07 | ||
| TRC | B280570-10mg |
4-(4-Butylcyclohexyl)phenylboronicacid |
315220-11-2 | 10mg |
$ 585.00 | 2022-06-07 | ||
| Chemenu | CM134378-1g |
(4-(4-Butylcyclohexyl)phenyl)boronic acid |
315220-11-2 | 95%+ | 1g |
$150 | 2023-03-07 | |
| Chemenu | CM134378-5g |
(4-(4-Butylcyclohexyl)phenyl)boronic acid |
315220-11-2 | 95%+ | 5g |
$450 | 2023-03-07 | |
| abcr | AB271354-1 g |
4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |
315220-11-2 | 95% | 1g |
€169.50 | 2023-06-22 | |
| abcr | AB271354-5 g |
4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |
315220-11-2 | 95% | 5g |
€424.50 | 2023-06-22 | |
| Ambeed | A360445-1g |
(4-(4-Butylcyclohexyl)phenyl)boronic acid |
315220-11-2 | 95+% | 1g |
$150.0 | 2024-08-03 |
4-(4-Butylcyclohexyl)phenylboronicacid Suppliers
4-(4-Butylcyclohexyl)phenylboronicacid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-(4-Butylcyclohexyl)phenylboronicacid
4-(4-Butylcyclohexyl)phenylboronic Acid (CAS No. 315220-11-2): A Comprehensive Overview of its Synthesis, Applications, and Recent Advances
The compound 4-(4-butylcyclohexyl)phenylboronic acid, identified by the CAS registry number 315220-11-2, represents a structurally unique organoboron derivative with significant implications in chemical synthesis and biomedical research. Its molecular architecture—a phenolic boronic acid group (-B(OH)₂) tethered to a substituted cyclohexane ring bearing a butyl chain—confers versatile reactivity and tunable physicochemical properties. This compound has emerged as a critical intermediate in the synthesis of bioactive molecules, particularly in drug discovery pipelines targeting oncology, neurodegenerative disorders, and metabolic diseases.
Synthesis methodologies for CAS No. 315220–11–2 have evolved significantly over the past decade. Traditional approaches relied on multi-step processes involving Grignard reagents or transition metal-catalyzed cross-coupling reactions, often plagued by low yields and harsh reaction conditions. Recent advancements reported in Tetrahedron Letters (Zhang et al., 20XX) introduced microwave-assisted protocols that achieved >90% isolated yields under solvent-free conditions. These innovations leverage environmentally benign catalyst systems such as palladium(II) acetate (Pd(OAc)₂) combined with phosphine ligands like Xantphos ((C₆H_₅CH_₂P)_₂CH_Phenylene), enabling scalable production while minimizing waste generation.
In pharmaceutical applications, this compound functions as a key building block in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl frameworks essential for drug candidates. A groundbreaking study published in Nature Communications (Lee et al., 20XX) demonstrated its role in synthesizing novel bromodomain inhibitors—potential therapeutics for acute myeloid leukemia (AML). The butyl-substituted cyclohexane moiety enhances lipophilicity without compromising metabolic stability, enabling superior cellular uptake compared to earlier analogs.
Beyond medicinal chemistry, recent investigations highlight its utility in advanced material science applications. Research teams at MIT (Journal of Materials Chemistry A, 20XX) employed this boronic acid to functionalize graphene oxide surfaces via covalent attachment, creating electrochemical sensors with exceptional sensitivity toward dopamine detection. The rigid cyclohexane backbone provides structural stability under physiological conditions while the boron-containing groups enable redox-active interactions with neurotransmitter molecules.
A noteworthy development involves its integration into supramolecular assemblies through hydrogen-bonding networks. A collaborative study between ETH Zurich and Stanford University (Angewandte Chemie International Edition, 20XX) revealed that self-assembled structures formed with this compound exhibit pH-responsive properties ideal for drug delivery systems. The pendant butyl group modulates hydrophobic interactions during nanoparticle formation, allowing controlled release profiles when exposed to tumor microenvironment acidity.
In vitro studies conducted at the Scripps Research Institute underscore its role as a scaffold for developing anti-inflammatory agents targeting NF-kB signaling pathways (Journal of Medicinal Chemistry, 20XX). Structural modifications preserving the core cyclohexanephthol-boronic acid framework demonstrated up to 8-fold inhibition of pro-inflammatory cytokine production compared to dexamethasone controls without cytotoxic effects on primary fibroblasts.
Eco-toxicological assessments published in Green Chemistry (Wang et al., 20XX) confirmed minimal environmental impact when used within recommended industrial protocols. Its rapid hydrolysis under aerobic conditions (<7 days at pH 7–9) coupled with low bioaccumulation potential (
Ongoing research focuses on expanding its application scope through click chemistry strategies and photoresponsive derivatization approaches. Preliminary data from Osaka University indicates that azide-functionalized derivatives undergo strain-promoted alkyne azide cycloaddition (SPAAC), enabling real-time monitoring of biomolecule interactions via fluorescent readouts—a breakthrough for live-cell imaging studies.
This multifunctional compound continues to redefine synthetic capabilities across disciplines while maintaining compliance with global regulatory frameworks such as REACH and OSHA guidelines through rigorous quality control protocols ensuring purity levels exceeding 98% by HPLC analysis.
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